molecular formula C12H10OS2 B12851578 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde

4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde

Cat. No.: B12851578
M. Wt: 234.3 g/mol
InChI Key: WTXLHSITTSAIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde is an organic compound with the molecular formula C12H10OS2. It is characterized by the presence of a thiophene ring and a phenyl group substituted with a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the microwave-assisted synthesis of thiadiazole Schiff base derivatives, which can be adapted for the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of microwave-assisted synthesis can also be scaled up for industrial applications, offering advantages such as reduced reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiophene and phenyl groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde is unique due to the combination of its thiophene ring and phenyl group with a methylsulfanyl substitution. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H10OS2

Molecular Weight

234.3 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C12H10OS2/c1-14-11-4-2-9(3-5-11)10-6-12(7-13)15-8-10/h2-8H,1H3

InChI Key

WTXLHSITTSAIOV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CSC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.